

A Technical Guide to 3,5-Dibromopyridine: Properties and Experimental Protocols

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Compound of Interest

Compound Name: 3,5-Dibromopyridine

Cat. No.: B018299

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **3,5-Dibromopyridine**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its molecular characteristics and provides detailed experimental protocols for its synthesis and analysis.

Core Molecular Data

The fundamental molecular properties of **3,5-Dibromopyridine** are summarized below, providing a foundational reference for its use in experimental design and chemical synthesis.

Property	Value	Citations
Molecular Formula	C ₅ H ₃ Br ₂ N	[1] [2] [3] [4] [5] [6]
Molecular Weight	236.89 g/mol	[2] [3] [4] [5] [6]
CAS Number	625-92-3	[1] [4] [7]
Appearance	White to pale cream crystals or powder.	[8]
Melting Point	110-115 °C	[7]

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and the resulting molecular weight.

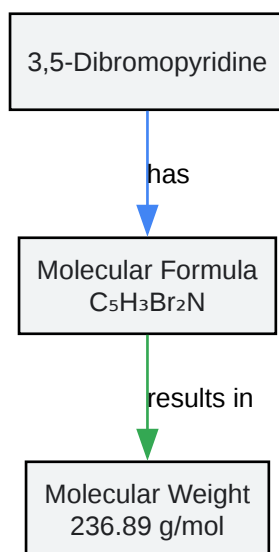


Figure 1: Core Properties of 3,5-Dibromopyridine

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Caption: Logical flow from chemical identity to molecular formula and weight.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3,5-Dibromopyridine** are crucial for its application in research and development. The following sections provide cited experimental protocols.

Synthesis of 3,5-Dibromopyridine from Pyridine

A common method for the preparation of **3,5-Dibromopyridine** involves the direct bromination of pyridine.

Materials:

- Pyridine

- Concentrated Sulfuric Acid (98%)
- Thionyl Chloride
- Bromine
- Methanol

Procedure:

- Combine 100g of pyridine with 100g of concentrated sulfuric acid and 300g of thionyl chloride. Heat the mixture to reflux.[2]
- Under reflux, add 550g of bromine dropwise over a period of 10 hours.[2]
- Increase the temperature to 130°C and continue the reaction. The reaction is considered complete when red-brown gas is no longer observed in the reaction tube.[2]
- Perform steam distillation on the reaction mixture. The crude **3,5-Dibromopyridine** will precipitate in the water.[2]
- Collect the crude product and dissolve it in methanol for recrystallization to obtain the pure **3,5-Dibromopyridine**. [2]

Spectroscopic Analysis: FT-IR and FT-Raman

Spectroscopic methods are essential for the structural confirmation of **3,5-Dibromopyridine**.

Instrumentation:

- Fourier Transform Infrared (FT-IR) Spectrometer
- Fourier Transform (FT)-Raman Spectrometer

Methodology:

- FT-IR Spectroscopy: The FT-IR spectrum of solid **3,5-Dibromopyridine** can be recorded in the 4000–400 cm^{-1} region. For solid samples, the KBr pellet technique is commonly employed.

- FT-Raman Spectroscopy: The FT-Raman spectrum can be recorded in the 3500–100 cm^{-1} region. A Nd:YAG laser source is typically used for excitation.
- Data Analysis: The observed bands in the spectra are assigned to specific vibrational modes of the molecule, such as C-N stretching, which for **3,5-dibromopyridine** is observed around 1410 cm^{-1} in FT-IR and 1412 cm^{-1} in FT-Raman spectra.^[4]

Experimental Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and subsequent purification of **3,5-Dibromopyridine**.

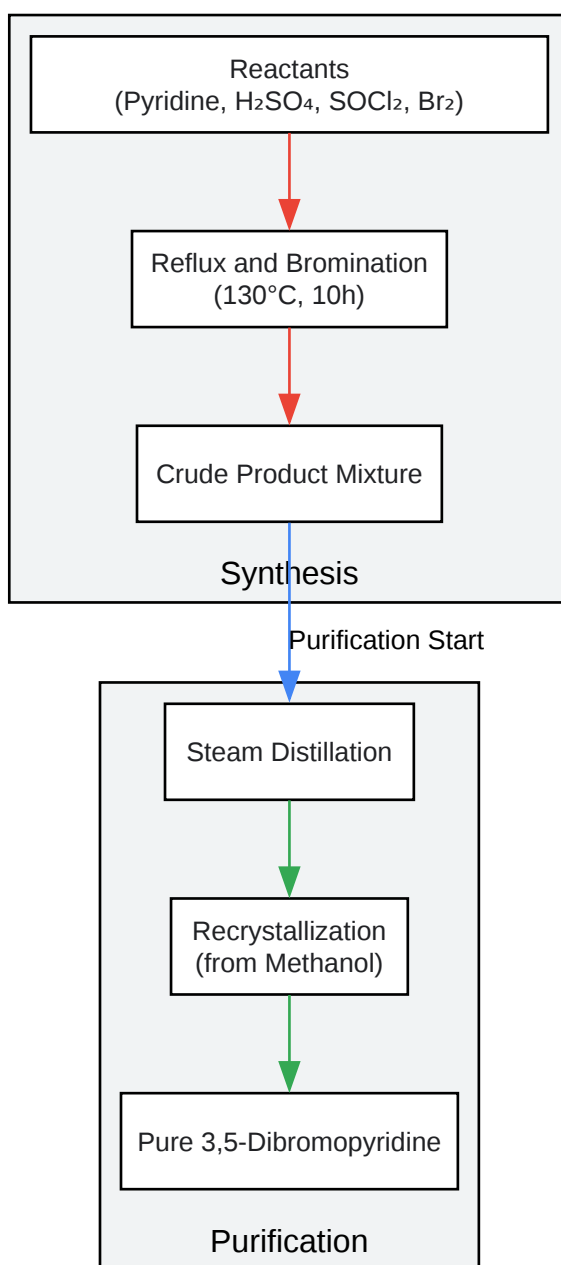


Figure 2: Synthesis and Purification Workflow

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Caption: Step-by-step process from reactants to the final pure product.

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